

# Spectroscopic and Synthetic Profile of 4'-O-Methylirenone: A Technical Overview

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## Compound of Interest

Compound Name: 4'-O-Methylirenone

Cat. No.: B158215

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4'-O-Methylirenone**, systematically known as 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one. Due to the limited availability of direct experimental data in the public domain, this document compiles predicted spectroscopic data based on the analysis of structurally related phenalenone derivatives. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are presented to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the synthesis, identification, and further investigation of **4'-O-Methylirenone** and its analogs in the context of chemical research and drug development.

## Chemical Identity

- Trivial Name: **4'-O-Methylirenone**
- Systematic Name: 2-hydroxy-4-(4-methoxyphenyl)phenalen-1-one
- Molecular Formula:  $C_{20}H_{14}O_3$
- Molecular Weight: 302.33 g/mol
- Chemical Structure:

compound

[Click to download full resolution via product page](#)Caption: Chemical structure of **4'-O-Methylirenone**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4'-O-Methylirenone**. These predictions are derived from the analysis of published data for structurally similar phenalenone derivatives and should be confirmed by experimental analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 14.0 - 15.0	s	1H	2-OH
~ 7.8 - 8.5	m	5H	Aromatic-H (Phenalenone core)
~ 7.5 - 7.7	d	2H	Aromatic-H (H-2', H-6')
~ 6.9 - 7.1	d	2H	Aromatic-H (H-3', H-5')
~ 6.8 - 7.0	d	1H	Aromatic-H (Phenalenone core)
3.89	s	3H	4'-OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 185.0	C=O (C-1)
~ 165.0	C-OH (C-2)
~ 160.0	C-O (C-4')
~ 110.0 - 140.0	Aromatic C
~ 55.5	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400	Broad	O-H stretch (intramolecularly hydrogen-bonded)
~ 3050	Medium	Aromatic C-H stretch
~ 1640	Strong	C=O stretch (conjugated ketone)
~ 1600, 1580, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1250	Strong	Aryl-O-CH <sub>3</sub> asymmetric stretch
~ 1030	Medium	Aryl-O-CH <sub>3</sub> symmetric stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

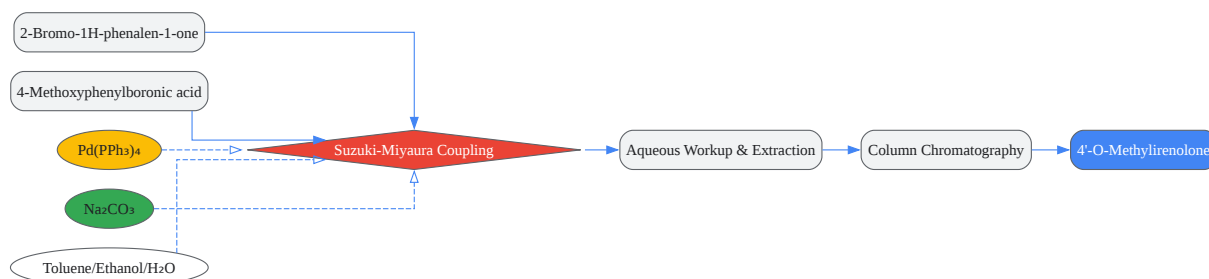
m/z	Relative Intensity (%)	Assignment
302	100	$[M]^+$
287	Moderate	$[M - CH_3]^+$
274	Moderate	$[M - CO]^+$
135	Moderate	$[C_9H_7O]^+$ (phenalenone fragment)
107	Moderate	$[C_7H_7O]^+$ (methoxyphenyl fragment)

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **4'-O-Methylirenone**, based on established methods for similar phenalenone derivatives.

### Synthesis of 4'-O-Methylirenone

A plausible synthetic route to **4'-O-Methylirenone** involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good control over the regiochemistry of the aryl-aryl bond formation.



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Caption: General synthetic workflow for **4'-O-Methylirenolone**.

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2-bromo-1H-phenalen-1-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
- **Catalyst and Solvent Addition:** Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
- **Reaction:** Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4'-O-Methylirenolone**.

## NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **4'-O-Methylirenolone** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse program.

- Acquire a  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse program.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid, purified **4'-O-Methylirenone** onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

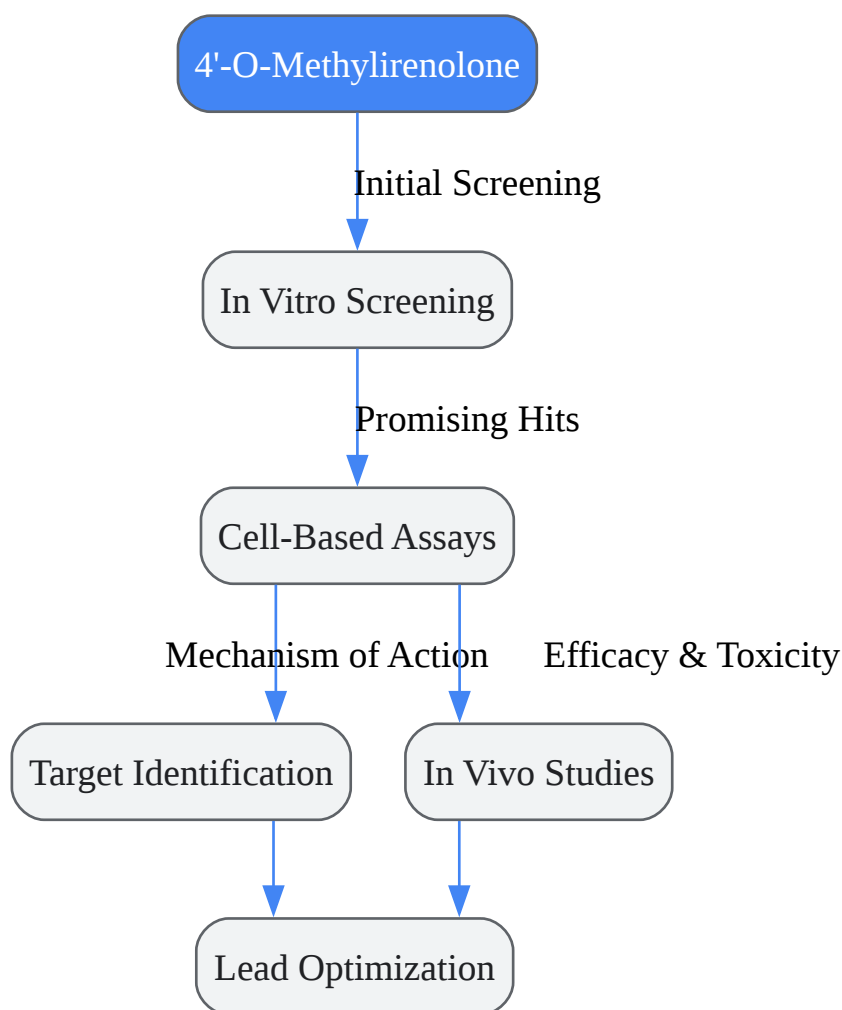
- For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

#### Data Acquisition:

- GC-MS: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
- Direct Insertion Probe: Insert the probe into the ion source of the mass spectrometer and heat it to volatilize the sample.
- Acquire the mass spectrum in EI mode, typically at 70 eV.

## Signaling Pathways and Experimental Workflows

At present, there is no specific signaling pathway that has been described for **4'-O-Methylireanolone** in the scientific literature. Research into the biological activity of this compound is still in its early stages. The following diagram illustrates a general workflow for screening a novel compound like **4'-O-Methylireanolone** for biological activity.



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Caption: General workflow for biological activity screening.

## Conclusion

**4'-O-Methylirenone** is a phenalenone derivative with potential for further investigation in various scientific fields. This guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols to facilitate its synthesis and characterization. The presented information is intended to support researchers in their efforts to explore the chemical and biological properties of this and related compounds. Experimental verification of the predicted data is a critical next step in advancing the understanding of **4'-O-Methylirenone**.

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